2-(Isocyano(tosyl)methyl)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

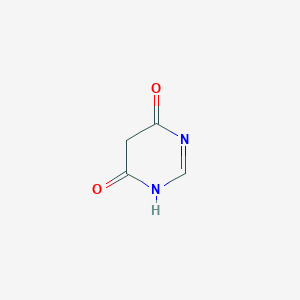

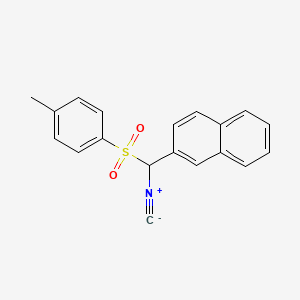

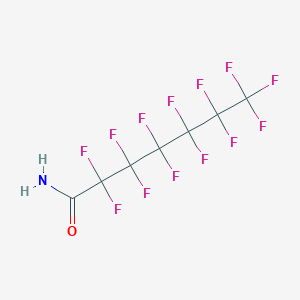

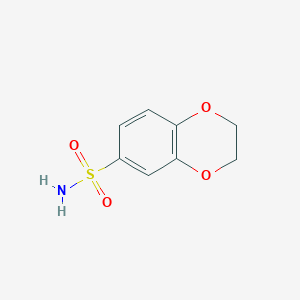

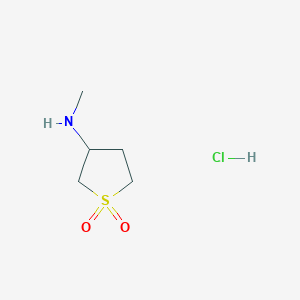

“2-(Isocyano(tosyl)methyl)naphthalene” is a chemical compound with the molecular formula C19H15NO2S . It’s a densely functionalized building block with three crucial groups contributing to a multitude of reactions .

Synthesis Analysis

The synthesis of isocyanates, including “this compound”, involves various methods. One such method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another approach involves the use of toluenesulphonylmethyl isocyanide (TOSMIC), a versatile synthon derived from methyl isocyanide .Molecular Structure Analysis

The molecular structure of “this compound” involves an isocyano group, an acidic α-carbon atom, and a sulphonyl group . The geminal isocyano and tosyl groups in TOSMIC can be regarded as a specialized type of N,S-acetal .Chemical Reactions Analysis

The isocyano function in “this compound” undergoes typical α-addition reactions . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance .Aplicaciones Científicas De Investigación

Catalytic Applications

2-(Isocyano(tosyl)methyl)naphthalene and its derivatives are significant in catalytic processes, particularly in the methylation of naphthalene. Güleç et al. (2017) conducted a kinetic study on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts, which is crucial for producing dimethylnaphthalene isomers used in polyethylene naphthalate production. The study revealed specific reaction rate equations and demonstrated that certain mechanisms are more compatible at varying temperatures, providing insights into the methylation kinetics of naphthalene Güleç et al., 2017.

Environmental Impact and Degradation

The environmental degradation of naphthalene derivatives, including this compound, has been a subject of research due to their presence in the atmosphere. Phousongphouang and Arey (2002) measured rate constants for the gas-phase reactions of alkylnaphthalenes with the nitrate radical, highlighting the atmospheric degradation processes of these compounds. They used a relative rate method to understand better how these compounds degrade in ambient atmospheres Phousongphouang & Arey, 2002. Furthermore, Meckenstock et al. (2004) explored the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, under various conditions, indicating the biochemical pathways and environmental fate of these compounds Meckenstock, Safinowski, & Griebler, 2004.

Medicinal Chemistry and Imaging Applications

In the field of medicinal chemistry and imaging, this compound derivatives have been studied for their potential in imaging and drug monitoring. Basuli et al. (2012) synthesized a compound related to this chemical, exploring its use in molecular imaging and potentially monitoring anti-apoptotic drug treatments Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012.

Propiedades

IUPAC Name |

2-[isocyano-(4-methylphenyl)sulfonylmethyl]naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c1-14-7-11-18(12-8-14)23(21,22)19(20-2)17-10-9-15-5-3-4-6-16(15)13-17/h3-13,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYRPXMKRMBYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=CC=CC=C3C=C2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378060 |

Source

|

| Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263389-20-4 |

Source

|

| Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)